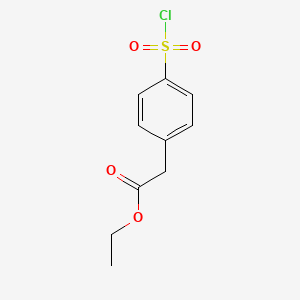

(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester

Description

Significance as a Versatile Synthetic Intermediate

The primary significance of (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester stems from its role as a precursor to a multitude of substituted sulfonamides and other sulfur-containing heterocycles. The sulfonyl chloride moiety can be readily converted into sulfonamides by reaction with primary or secondary amines. ucl.ac.uknih.govcbijournal.com This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. nih.gov

Furthermore, the presence of the ethyl acetate (B1210297) group allows for the introduction of additional diversity into the target molecules. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol, providing further opportunities for functionalization. This dual reactivity makes this compound a highly valuable scaffold for the construction of compound libraries in drug discovery programs.

A notable application of a related compound, (4-methylsulfonyl)phenyl acetic acid, is in the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID). google.com This highlights the potential of the core phenylacetic acid structure in the development of pharmaceuticals.

Contextualization within Chlorosulfonyl Chemistry and Aryl Acetates

The chemistry of this compound is deeply rooted in the well-established fields of chlorosulfonyl chemistry and aryl acetates. The chlorosulfonation of aromatic compounds is a fundamental process for introducing the sulfonyl chloride group onto an aromatic ring. orgsyn.org This is typically achieved through the reaction of the aromatic substrate with chlorosulfonic acid. In the case of this compound, the starting material would be ethyl phenylacetate (B1230308). orgsyn.orgchemicalbook.com

The reactivity of the chlorosulfonyl group is paramount to its utility. It serves as an excellent leaving group, facilitating nucleophilic substitution reactions. The reaction with amines to form sulfonamides is the most common transformation, but it can also react with alcohols to form sulfonate esters and with other nucleophiles to generate a variety of sulfur-containing compounds.

The aryl acetate portion of the molecule also contributes significantly to its chemical versatility. Aryl acetic acids and their esters are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. chemicalbull.comnih.gov The ester group can undergo a range of transformations, including the Claisen condensation, which is a powerful carbon-carbon bond-forming reaction. nih.gov

Current Research Landscape and Future Directions in Chemical Synthesis

The current research landscape for compounds like this compound is focused on expanding their synthetic utility and exploring new applications. A key area of interest is the development of novel methodologies for the synthesis of complex sulfonamides and heterocyclic systems with potential biological activity. ucl.ac.uk Researchers are continually seeking more efficient and selective methods for the functionalization of both the sulfonyl chloride and the ester moieties.

Future directions in the application of this versatile intermediate are likely to be driven by the ever-present demand for new therapeutic agents and functional materials. The ability to readily introduce the sulfonamide group, a privileged scaffold in medicinal chemistry, ensures its continued relevance in drug discovery. Furthermore, the potential for this compound to be used in the synthesis of novel polymers and other materials through reactions involving both of its functional groups is an area ripe for exploration. As our understanding of organic synthesis continues to evolve, it is anticipated that new and innovative applications for this compound will continue to emerge.

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| Etoricoxib |

| Ethyl phenylacetate |

| Sulfonamides |

| Sulfonate esters |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 87202-52-6 |

| Molecular Formula | C₁₀H₁₁ClO₄S |

| Molecular Weight | 262.71 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chlorosulfonylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZDJYQHMMORTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorosulfonyl Phenyl Acetic Acid Ethyl Ester

Established Synthetic Routes to the Chemical Compound

The principal and most direct pathway to (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester involves the electrophilic aromatic substitution on a pre-synthesized ethyl phenylacetate (B1230308) molecule.

Direct Chlorosulfonylation of Ethyl Phenylacetate

The introduction of a chlorosulfonyl group onto the phenyl ring of ethyl phenylacetate is accomplished through direct chlorosulfonylation, a classic example of electrophilic aromatic substitution.

The efficiency and selectivity of the chlorosulfonylation of ethyl phenylacetate are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, reaction time, and the stoichiometry of the reactants. While specific documented optimizations for ethyl phenylacetate are not extensively available in public literature, general principles of chlorosulfonation of aromatic compounds can be applied.

Typically, an excess of chlorosulfonic acid is used to serve as both the reactant and the solvent. The reaction is often conducted at low temperatures, typically between 0 and 5 °C, to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts, such as the corresponding sulfonic acid. The reaction time is monitored to ensure complete conversion of the starting material.

Table 1: General Parameters for Chlorosulfonylation of Aromatic Compounds

| Parameter | Typical Range/Value | Rationale |

| Temperature | 0 - 25 °C | To control exothermicity and minimize side reactions. |

| Reagent Ratio | 2-5 equivalents of Chlorosulfonic Acid | Excess reagent drives the reaction to completion and can act as a solvent. |

| Reaction Time | 1 - 6 hours | Dependent on substrate reactivity and temperature. |

| Solvent | Often neat (excess Chlorosulfonic Acid) or an inert solvent like chloroform. | To ensure proper mixing and heat transfer. |

Note: These are general parameters and optimal conditions for ethyl phenylacetate would require experimental determination.

Chlorosulfonic acid (ClSO₃H) is a powerful and versatile reagent in the functionalization of aromatic compounds. In this reaction, it serves a dual purpose. Firstly, it is the source of the electrophile, the chlorosulfonium ion (⁺SO₂Cl), which attacks the electron-rich phenyl ring. Secondly, due to its strong acidic and dehydrating properties, it protonates the sulfonic acid intermediate, facilitating the final conversion to the sulfonyl chloride. An excess of chlorosulfonic acid is often employed to drive the equilibrium towards the formation of the desired product.

The chlorosulfonylation of ethyl phenylacetate proceeds through a well-established electrophilic aromatic substitution mechanism.

Generation of the Electrophile: The reaction is initiated by the autoionization of chlorosulfonic acid to generate the highly electrophilic sulfur trioxide (SO₃) or, more accurately, the chlorosulfonium ion (⁺SO₂Cl).

Electrophilic Attack: The π-electron system of the benzene (B151609) ring of ethyl phenylacetate acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonium ion. This attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The -CH₂COOEt group attached to the phenyl ring is generally considered a weakly deactivating, ortho-, para-directing group. The alkyl portion of the ester is electron-donating through an inductive effect, which activates the ortho and para positions. However, due to steric hindrance from the -CH₂COOEt group, the incoming electrophile preferentially attacks the para position, leading to the formation of this compound as the major product. libretexts.orgleah4sci.com

Deprotonation: A weak base, which can be another molecule of chlorosulfonic acid or the chloride ion, removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and yields the final product, this compound.

Precursor Synthesis: Ethyl Phenylacetate

The starting material for the chlorosulfonylation reaction, ethyl phenylacetate, is commonly synthesized through the esterification of phenylacetic acid.

The most common method for the synthesis of ethyl phenylacetate is the Fischer esterification of phenylacetic acid with ethanol (B145695) in the presence of an acid catalyst. pearson.commasterorganicchemistry.com

Catalyst: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts. pearson.commasterorganicchemistry.com The catalyst protonates the carbonyl oxygen of the phenylacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. msu.edu Sulfuric acid also acts as a dehydrating agent, removing the water formed during the reaction and shifting the equilibrium towards the formation of the ester, thereby increasing the yield. tandfonline.comresearchgate.netcerritos.edu

Solvent: In many Fischer esterification procedures, an excess of the alcohol reactant (ethanol in this case) is used as the solvent. masterorganicchemistry.com This serves a dual purpose: it acts as a reactant and also drives the reaction equilibrium towards the product side according to Le Châtelier's principle. Alternatively, an inert solvent such as toluene (B28343) can be used, and the water produced can be removed azeotropically using a Dean-Stark apparatus to achieve high conversion. chemistrysteps.com

Table 2: Comparison of Catalysts for Fischer Esterification of Phenylacetic Acid

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Readily available, inexpensive, acts as a dehydrating agent. tandfonline.comresearchgate.netcerritos.edu | Can cause charring and side reactions if not used carefully. |

| Hydrochloric Acid (HCl) | Effective catalyst. pearson.com | Corrosive and volatile. |

| Heterogeneous Catalysts (e.g., Amberlyst-15) | Reusable, environmentally friendly, easy to separate from the reaction mixture. | May have lower activity compared to homogeneous catalysts. |

Purification and Isolation Techniques for the Chemical Compound

Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity. This process typically involves an aqueous work-up, followed by chromatographic methods and/or recrystallization.

Aqueous Work-up Procedures and Extraction Protocols

The initial step in isolating the product is to quench the reaction mixture. This is carefully accomplished by slowly pouring the reaction mixture into a large volume of crushed ice or ice-cold water. This procedure serves two main purposes: it deactivates the highly reactive excess chlorosulfonic acid and precipitates the crude product. Aryl sulfonyl chlorides often exhibit low solubility in water, which facilitates their separation and provides a degree of protection against hydrolysis back to the sulfonic acid. researchgate.net

The precipitated solid can be collected by filtration. Alternatively, if the product remains dissolved or as an oil, an extraction protocol is employed. A water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), is used to extract the compound from the aqueous phase. orgsyn.org The organic layer is then subjected to a series of washes. A wash with a dilute sodium bicarbonate solution may be used to neutralize any remaining acidic impurities. orgsyn.org This is followed by a wash with brine (saturated aqueous sodium chloride solution) to reduce the amount of dissolved water in the organic phase. Finally, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. orgsyn.org

Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography)

For higher purity, the crude product is often subjected to silica gel column chromatography. teledynelabs.com This technique separates the target compound from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase.

A suitable solvent system (eluent) is chosen to achieve effective separation. For a compound like this compound, a mixture of a non-polar solvent and a moderately polar solvent is typically used. The polarity of the eluent is optimized to ensure the desired compound moves down the column at an appropriate rate. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified compound.

| Chromatography Type | Stationary Phase | Typical Eluent Systems | Compound Elution Profile |

| Flash Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (gradient) acs.orgacs.org | The less polar starting material (ethyl phenylacetate) elutes first, followed by the more polar product. Highly polar impurities like sulfonic acid remain on the baseline. |

| Dichloromethane / Heptane | Provides an alternative polarity range for separation. |

Recrystallization and Other Solid-Phase Purification Strategies

If the purified this compound is a solid, recrystallization is an effective final purification step to obtain a crystalline product of high purity. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.

The crude solid is dissolved in a minimal amount of a suitable hot solvent, one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. rochester.edu The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any residual impurities.

Finding the ideal solvent is key. Often, a solvent pair is used, consisting of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble). reddit.com For this specific ester, mixtures like heptane/ethyl acetate or ethanol/water could be effective. rochester.edureddit.com

Advanced Approaches and Process Optimization in Synthesis

Modern chemical manufacturing emphasizes not only efficiency but also safety and environmental sustainability. Advanced methodologies like green chemistry and flow processing are being applied to the synthesis of aryl sulfonyl chlorides to address the challenges associated with traditional batch methods.

Green Chemistry Principles in Manufacturing the Chemical Compound

The traditional chlorosulfonation reaction using chlorosulfonic acid poses several environmental and safety challenges, as it is a hazardous and highly corrosive reagent. rsc.org Green chemistry principles aim to mitigate these issues through several strategies:

Alternative Reagents: Replacing chlorosulfonic acid with less hazardous alternatives is a primary goal. One approach is the oxidative chlorination of thiols or disulfides using reagents like oxone in water, which is an environmentally benign solvent. rsc.org Other systems, such as those using N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), also offer milder and safer routes to sulfonyl chlorides. researchgate.net

Catalytic Methods: Developing catalytic versions of the chlorosulfonation reaction can reduce the large excess of reagents typically required. For instance, photocatalytic methods using heterogeneous catalysts are being explored for the synthesis of sulfonyl chlorides from aryldiazonium salts and in-situ generated SO₂. nih.gov

Use of Greener Solvents: Traditional syntheses may use chlorinated solvents. Replacing these with more environmentally friendly options like water or bio-derived solvents is a key aspect of green chemistry. rsc.orgresearchgate.net Some modern methods for aryl sulfonyl chloride synthesis are designed to work in aqueous media, which has significant environmental benefits. researchgate.net

| Approach | Traditional Method | Green Alternative | Advantage of Green Approach |

| Reagent | Chlorosulfonic Acid (ClSO₃H) rsc.org | Oxone-KCl in water rsc.org | Avoids corrosive and hazardous reagent; uses water as solvent. |

| Starting Material | Aromatic Ester | Aryl Thiol or Diazonium Salt nih.govrsc.org | Expands the range of potential starting materials for greener routes. |

| Byproducts | Excess acid, HCl gas | Recyclable catalysts, benign salts | Reduces hazardous waste and improves atom economy. |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages for sulfonation and chlorosulfonation reactions. wuxiapptec.com These reactions are often highly exothermic and rapid, making them difficult and potentially hazardous to control on a large scale in traditional batch reactors. rsc.org

Continuous flow processing provides superior control over reaction parameters:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with thermal runaway. The high surface-area-to-volume ratio allows for extremely efficient heat exchange, enabling precise temperature control. wuxiapptec.comrsc.org

Improved Yield and Purity: Precise control over residence time, temperature, and stoichiometry leads to more selective reactions and minimizes the formation of byproducts. mdpi.com

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often safer and more straightforward than scaling up a large batch reactor. researchgate.net

Recent studies have demonstrated the successful application of flow chemistry for the safe and scalable production of various aryl sulfonyl chlorides, highlighting its potential for the industrial manufacturing of compounds like this compound. mdpi.comresearchgate.net

Scalable Synthesis Strategies for Industrial and Academic Applications

The most direct and industrially viable method for the synthesis of this compound is the chlorosulfonation of ethyl phenylacetate. This reaction involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the phenyl ring of the starting material. The scalability of this process depends on several factors, including the choice of sulfonating agent, reaction conditions, and the method of product isolation and purification.

Chlorosulfonation using Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct chlorosulfonation of aromatic compounds. The reaction with ethyl phenylacetate is anticipated to proceed via an electrophilic aromatic substitution mechanism. Due to the presence of the activating ethyl acetate group, the substitution is expected to be directed primarily to the para position of the phenyl ring, yielding the desired this compound.

A general representation of this reaction is as follows:

C₆H₅CH₂COOC₂H₅ + ClSO₃H → ClSO₂-C₆H₄-CH₂COOC₂H₅ + H₂O (Ethyl phenylacetate) → this compound)

For this reaction to be scalable, careful control of the reaction parameters is essential to maximize the yield of the desired para-isomer and minimize the formation of byproducts, such as the ortho-isomer and disubstituted products. Additionally, the ester functionality in ethyl phenylacetate is susceptible to hydrolysis under the strongly acidic conditions of the reaction, which necessitates precise temperature control and reaction time management.

Key Considerations for Scalable Synthesis:

Stoichiometry: The molar ratio of chlorosulfonic acid to ethyl phenylacetate is a critical parameter. An excess of chlorosulfonic acid is typically used to drive the reaction to completion. However, a large excess can lead to increased side reactions and complicate the work-up procedure.

Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically between 0 and 10 °C) is crucial to prevent the degradation of the starting material and product, as well as to control the regioselectivity.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Solvent: The reaction is often carried out without a solvent, using an excess of chlorosulfonic acid as the reaction medium. In some cases, an inert solvent such as a chlorinated hydrocarbon may be used to improve heat transfer and facilitate stirring.

Work-up Procedure: The reaction mixture is typically quenched by carefully adding it to ice-water. This precipitates the product, which can then be isolated by filtration. The crude product is then washed to remove residual acid.

Purification: The isolated solid may require further purification, such as recrystallization from a suitable solvent, to achieve the desired purity.

Potential for Process Optimization in Industrial and Academic Settings:

For industrial applications, continuous flow chemistry offers a promising alternative to traditional batch processing for chlorosulfonation reactions. Flow reactors can provide superior temperature control, enhanced safety, and potentially higher yields and purity. In an academic setting, the optimization of reaction conditions on a smaller scale can provide valuable insights for scaling up the process. This includes screening different solvents, temperatures, and reaction times to identify the optimal conditions.

Below is a hypothetical data table illustrating the potential impact of varying reaction conditions on the yield of this compound, based on general principles of chlorosulfonation.

| Entry | Molar Ratio (ClSO₃H : Ester) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) |

| 1 | 3 : 1 | 0-5 | 2 | None | 75 |

| 2 | 5 : 1 | 0-5 | 2 | None | 85 |

| 3 | 5 : 1 | 20-25 | 2 | None | 60 |

| 4 | 5 : 1 | 0-5 | 4 | None | 82 |

| 5 | 5 : 1 | 0-5 | 2 | Dichloromethane | 88 |

Note: This data is illustrative and intended to represent plausible outcomes of an optimization study.

Detailed Research Findings:

Chemical Reactivity and Derivatization Strategies of 4 Chlorosulfonyl Phenyl Acetic Acid Ethyl Ester

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group of (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester is electron-deficient due to the presence of two oxygen atoms and a chlorine atom. This makes it a prime target for a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.

Reaction with Nitrogen Nucleophiles: Formation of Sulfonamides

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of sulfonamides. This reaction is of significant importance due to the prevalence of the sulfonamide functional group in many pharmaceutical agents.

Both primary and secondary amines readily react with this compound to form the corresponding N-substituted sulfonamides. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

A specific example of this reactivity is the reaction with the cyclic secondary amine, N-methylpiperazine. In a documented synthesis, a solution of N-methylpiperazine and diisopropylethylamine (DIEA) in dichloromethane (B109758) (DCM) is cooled to 0°C. To this, a solution of this compound in DCM is added. The reaction mixture is stirred at 0°C for two hours, resulting in the formation of [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester. newdrugapprovals.orgrssing.com

The table below summarizes the expected products from the reaction of this compound with various types of amines.

| Amine Type | Example Nucleophile | Product |

| Primary Aliphatic Amine | Methylamine | N-methyl-4-(2-ethoxy-2-oxoethyl)benzenesulfonamide |

| Primary Aromatic Amine | Aniline | N-phenyl-4-(2-ethoxy-2-oxoethyl)benzenesulfonamide |

| Secondary Aliphatic Amine | Diethylamine | N,N-diethyl-4-(2-ethoxy-2-oxoethyl)benzenesulfonamide |

| Cyclic Secondary Amine | N-methylpiperazine | [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester |

The formation of sulfonamides from sulfonyl chlorides and amines generates hydrochloric acid (HCl) as a byproduct. The presence of an acid scavenger, typically a non-nucleophilic base, is crucial for driving the reaction to completion and preventing the protonation of the amine nucleophile, which would render it unreactive.

In the synthesis involving N-methylpiperazine, diisopropylethylamine (DIEA) is used as the base. newdrugapprovals.orgrssing.com Other common bases for this transformation include triethylamine (B128534) (TEA) and pyridine (B92270). iupac.org The choice of base can influence the reaction rate and, in some cases, the selectivity of the reaction, particularly when multiple reactive sites are present in the amine.

The solvent also plays a critical role in the efficiency of sulfonamide formation. Aprotic solvents are generally preferred to avoid solvolysis of the highly reactive sulfonyl chloride. Dichloromethane (DCM) is a commonly used solvent for these reactions due to its inertness and ability to dissolve both the sulfonyl chloride and the amine. newdrugapprovals.orgrssing.com Other suitable solvents include tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF). iupac.org The polarity of the solvent can affect the reaction rate by influencing the solvation of the reactants and the transition state.

The following table outlines the typical bases and solvents used in the sulfonylation of amines.

| Parameter | Examples | Role in the Reaction |

| Base | Diisopropylethylamine (DIEA), Triethylamine (TEA), Pyridine | Neutralizes the HCl byproduct, prevents amine protonation. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Provides a medium for the reaction, influences reaction rate through solvation. |

While specific kinetic and thermodynamic data for the reaction of this compound are not extensively detailed in the available literature, general principles governing the formation of sulfonamides from aryl sulfonyl chlorides can be applied.

Kinetics: The reaction is typically second-order, being first-order in both the sulfonyl chloride and the amine. researchgate.net The rate of the reaction is influenced by several factors:

Nucleophilicity of the Amine: More basic and less sterically hindered amines are generally more nucleophilic and react faster.

Electrophilicity of the Sulfonyl Chloride: The presence of electron-withdrawing groups on the aromatic ring of the sulfonyl chloride can increase the electrophilicity of the sulfur atom, leading to a faster reaction rate.

Solvent: The solvent can affect the rate by stabilizing or destabilizing the transition state.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

Reactions with Oxygen Nucleophiles: Synthesis of Sulfonic Esters

This compound can react with oxygen nucleophiles, such as alcohols and phenols, to form sulfonic esters. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

The general mechanism involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the sulfonic ester.

While no specific examples of this reaction with this compound are provided in the search results, the general reactivity of aryl sulfonyl chlorides with alcohols is a well-established transformation. The resulting sulfonic esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

Reactions with Sulfur Nucleophiles: Formation of Thiosulfonates

The reaction of this compound with sulfur nucleophiles, such as thiols, leads to the formation of thiosulfonates. This reaction is analogous to the formation of sulfonamides and sulfonic esters and is also typically performed in the presence of a base to scavenge the generated HCl.

The mechanism involves the nucleophilic attack of the thiol's sulfur atom on the sulfonyl chloride's sulfur atom, followed by the departure of the chloride ion. Thiosulfonates are an interesting class of organosulfur compounds with various applications in chemistry and biology.

Specific experimental details for the reaction of this compound with thiols are not available in the provided search results. However, the general reactivity pattern of sulfonyl chlorides suggests that this transformation is feasible and would provide a direct route to the corresponding thiosulfonate derivative.

Reactivity at the Ethyl Ester Functional Group

The ethyl ester functional group is a primary site for chemical modification, offering several pathways for derivatization.

Hydrolysis and Transesterification Reactions of the Ester

Hydrolysis: The ethyl ester can be readily converted to the corresponding carboxylic acid, (4-Chlorosulfonyl-phenyl)-acetic acid, through hydrolysis. This reaction is typically performed under acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with an aqueous base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is also effective, though the reaction is an equilibrium process. google.commasterorganicchemistry.com To drive the equilibrium towards the products, a large excess of water can be used. masterorganicchemistry.com

Transesterification: This process allows for the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This method is useful for altering the properties of the molecule by introducing different alkyl or aryl groups. The reaction is reversible and can be driven to completion by using the alcohol reactant as the solvent. masterorganicchemistry.com

| Reaction | Reagents | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | (4-Chlorosulfonyl-phenyl)-acetic acid |

| Transesterification | R'OH, H⁺ or Base | (4-Chlorosulfonyl-phenyl)-acetic acid R' ester |

α-Functionalization via Enolate Chemistry (e.g., utilizing Lithium Diisopropylamide for alkylation)

The carbon atom adjacent to the ester carbonyl group (the α-carbon) possesses acidic protons. These can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose as it efficiently deprotonates the α-carbon without attacking the electrophilic ester carbonyl. libretexts.orguwo.ca

Once formed, this enolate can react with various electrophiles in SN2 reactions. libretexts.orglibretexts.org For instance, alkylation with alkyl halides introduces a new carbon-carbon bond at the α-position, leading to a more complex molecular framework. libretexts.orgfiveable.me This strategy is a powerful tool for building molecular complexity. uwo.ca

| Base | Electrophile (E⁺) | Product |

| Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | Ethyl 2-(4-chlorosulfonylphenyl)-2-R-acetate |

Reduction of the Ester to Alcohol and Aldehyde Derivatives

The ethyl ester group can be reduced to yield either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. fiveable.melibretexts.orglibretexts.org This powerful reagent will convert the ester in this compound to 2-(4-(chlorosulfonyl)phenyl)ethan-1-ol. harvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orglibretexts.org

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is more challenging as aldehydes are more susceptible to reduction than esters. However, this transformation can be accomplished using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. Careful control of the reaction conditions, such as temperature and stoichiometry, is essential to prevent over-reduction to the alcohol.

Reactions Involving the Phenyl Ring System

The aromatic phenyl ring also presents opportunities for further functionalization, although its reactivity is significantly influenced by the attached substituents.

Subsequent Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

The phenyl ring of this compound has two substituents: the chlorosulfonyl group (-SO₂Cl) and the ethyl acetate (B1210297) group (-CH₂COOEt). Both of these are electron-withdrawing groups, which deactivate the ring towards electrophilic attack, making these reactions slower than on benzene (B151609). The chlorosulfonyl group is a meta-director, while the alkyl ester group is an ortho, para-director. The strongly deactivating nature of the sulfonyl group would likely dominate, directing incoming electrophiles to the positions meta to it. However, forcing conditions would be required for such a reaction to proceed. The mechanism of EAS involves the formation of a cationic intermediate called an arenium ion. youtube.commasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions on Aromatic Halogenated Derivatives (if applicable via subsequent transformation)

While the parent molecule does not possess a halogen on the phenyl ring suitable for cross-coupling, a halogen could be introduced via a prior electrophilic halogenation step. If a halogenated derivative, for example, a bromo or iodo-substituted version, were prepared, it could then undergo various metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.org

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used to connect aryl halides with other organic fragments. Copper-catalyzed cross-coupling reactions are also a valuable synthetic tool. nih.gov

| Coupling Reaction | Reactants | Potential Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid | Biaryl or styrene (B11656) derivative |

| Heck Coupling | Alkene | Substituted alkene derivative |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne derivative |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable, non-destructive tool that probes the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), to map out the molecular structure in detail.

Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule based on their unique electronic surroundings. For (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester, the spectrum is characterized by several distinct signals. The para-substituted aromatic ring gives rise to two doublets in the downfield region (typically 7.5-8.0 ppm), a classic AA'BB' pattern indicative of two sets of chemically non-equivalent aromatic protons. The ethyl ester group is readily identified by an upfield triplet corresponding to the methyl (-CH₃) protons and a downfield quartet from the methylene (B1212753) (-OCH₂-) protons. A singlet, representing the methylene bridge (-CH₂-) between the aromatic ring and the ester group, is also a key feature.

Table 1: Typical ¹H NMR Spectral Data for this compound This interactive table outlines the expected proton NMR signals.

| Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (ortho to -SO₂Cl) | ~7.95 | Doublet | 2H |

| Aromatic Protons (ortho to -CH₂COOEt) | ~7.55 | Doublet | 2H |

| Methylene (-OCH₂CH₃) | ~4.21 | Quartet | 2H |

| Methylene (-CH₂-Ar) | ~3.80 | Singlet | 2H |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield. The aromatic carbons show four distinct signals due to the para-substitution pattern, with their chemical shifts influenced by the electron-withdrawing chlorosulfonyl group and the ethyl acetate (B1210297) substituent. The aliphatic carbons of the ethyl group and the methylene bridge appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table shows the predicted carbon-13 NMR chemical shifts.

| Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | ~170.0 |

| Aromatic C-SO₂Cl | ~146.5 |

| Aromatic C-CH₂ | ~139.0 |

| Aromatic CH (ortho to -SO₂Cl) | ~130.5 |

| Aromatic CH (ortho to -CH₂) | ~128.8 |

| Methylene (-OCH₂CH₃) | ~61.8 |

| Methylene (-CH₂-Ar) | ~40.5 |

Note: These are predicted values; experimental results may vary.

To definitively assemble the molecular puzzle, two-dimensional (2D) NMR experiments are employed to establish correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment maps ¹H-¹H coupling relationships. A COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity (–OCH₂CH₃).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the known proton assignments. For instance, the aromatic proton doublets would correlate to their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the individual fragments of the molecule. Key correlations would include the methylene protons of the -CH₂-Ar group showing cross-peaks to the aromatic carbons and, importantly, to the carbonyl carbon of the ester, confirming the attachment of the entire ethyl acetate side chain to the phenylsulfonyl chloride core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and gaining structural insights from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. uni.lu

Table 3: Exact Mass Data for this compound This table details the molecular formula and calculated mass for the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO₄S |

| Calculated Monoisotopic Mass | 278.0066 Da |

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted version) and subjecting it to fragmentation. The resulting fragment ions provide a structural fingerprint of the molecule. The analysis of these fragments helps to confirm the presence and connectivity of functional groups. Plausible fragmentation pathways for this compound often involve the cleavage of the ester and sulfonyl chloride moieties. nih.govnih.gov

Table 4: Plausible Fragment Ions in Tandem Mass Spectrometry This interactive table lists potential fragment ions and their origins.

| Plausible m/z of Fragment Ion | Corresponding Neutral Loss or Fragment Structure |

|---|---|

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl radical |

| [M - CH₂COOCH₂CH₃]⁺ | Loss of the ethyl acetate side chain radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups: a sulfonyl chloride, an ethyl ester, and a para-substituted aromatic ring.

The major expected IR absorption bands are summarized in the table below. The stretching vibration of the carbonyl group (C=O) in the ethyl ester is anticipated to produce a strong, sharp peak. The sulfonyl chloride group (S=O) will be characterized by two distinct stretching vibrations. The aromatic ring will show C-H and C=C stretching vibrations, and the substitution pattern can be inferred from the out-of-plane bending vibrations.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H (in ethyl group) | Stretch | 2980-2850 | Medium |

| Carbonyl (Ester C=O) | Stretch | ~1735 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1375 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | ~1185 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| S-Cl | Stretch | 600-500 | Medium |

| p-Disubstituted Benzene (B151609) | C-H Out-of-Plane Bend | 850-800 | Strong |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. The presence of the chlorosulfonyl and ethyl acetate groups, which act as auxochromes, will influence the position and intensity of these absorption bands.

The primary electronic transitions are expected to be the π → π* transitions of the aromatic ring. The para-substitution pattern typically results in a strong primary band (E2-band) and a weaker secondary band (B-band) with fine structure. The carbonyl group of the ester may also exhibit a weak n → π* transition at a longer wavelength.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | Phenyl ring | ~230-250 | High |

| π → π* (B-band) | Phenyl ring | ~270-290 | Moderate |

| n → π* | Carbonyl (C=O) | >300 | Low |

Note: The solvent used for analysis can significantly affect the wavelength of maximum absorption (λmax).

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination of non-volatile, thermally labile compounds like this compound. A reversed-phase HPLC method would be most suitable for this analysis.

A typical HPLC system would consist of a C18 column as the stationary phase, with a mobile phase composed of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by its UV-Vis spectrum.

Table 3: Proposed HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the identification and quantification of volatile impurities that may be present in a sample of this compound. Due to the relatively low volatility and thermal lability of the target compound itself, GC is more suited for analyzing potential volatile contaminants from the synthesis, such as residual solvents.

A standard GC analysis would involve a capillary column with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) is generally used for the detection of organic compounds.

Table 4: Proposed GC Method Parameters for Analysis of Volatile Impurities

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~280 °C |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its empirical and molecular formula. For this compound (C10H11ClO4S), the theoretical elemental composition can be calculated based on its atomic constituents and their atomic masses.

The experimental values obtained from elemental analysis should be in close agreement with the theoretical values to confirm the purity and identity of the synthesized compound.

Table 5: Elemental Composition of this compound (C10H11ClO4S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 45.71 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.23 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.49 |

| Oxygen | O | 16.00 | 4 | 64.00 | 24.36 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.21 |

| Total | 262.73 | 100.00 |

Role of 4 Chlorosulfonyl Phenyl Acetic Acid Ethyl Ester in Complex Organic Molecule Synthesis

A Linchpin in the Elaboration of Sulfonamide-Containing Scaffolds

The presence of the sulfonyl chloride group in (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester makes it an ideal starting material for the synthesis of various sulfonamide derivatives. This functional group readily reacts with primary and secondary amines to form stable sulfonamide bonds, a key structural motif in a multitude of biologically active compounds.

Synthesis of Piperazine- and Other Heterocycle-Substituted Sulfonylphenylacetic Acid Esters

A significant application of this compound is in the synthesis of piperazine-substituted sulfonylphenylacetic acid esters. These compounds are important intermediates in the development of novel therapeutic agents. A notable example is the synthesis of [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester, a precursor for functionally liver-selective glucokinase activators, which are investigated for the treatment of type 2 diabetes.

The synthesis commences with the reaction of phenylacetic acid ethyl ester with chlorosulfonic acid to yield this compound. This intermediate is then reacted with N-methylpiperazine in the presence of a base such as diethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM) at a controlled temperature. The nucleophilic nitrogen of the piperazine ring attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of the desired sulfonamide.

Table 1: Synthesis of [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester

| Step | Reactants | Reagents/Solvents | Product |

| 1 | Phenylacetic acid ethyl ester, Chlorosulfonic acid | - | This compound |

| 2 | This compound, N-methylpiperazine | DIEA, DCM | [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester |

Detailed research findings indicate that this synthetic route provides an efficient means to introduce the piperazine-sulfonyl moiety onto the phenylacetic acid ester scaffold, which is a critical step in the elaboration of potent glucokinase activators.

While the synthesis of piperazine-substituted derivatives is well-documented, the use of this compound for the synthesis of other heterocycle-substituted sulfonylphenylacetic acid esters is also a promising area of research, allowing for the generation of diverse chemical libraries for drug discovery.

Construction of Advanced Sulfonyl-Bridge Architectures

The bifunctional nature of this compound theoretically allows for its use in the construction of more complex molecular architectures, such as those containing sulfonyl-bridges. By reacting with di- or poly-functional amines or other nucleophiles, it could serve as a linker to create macrocycles or other topologically complex molecules. However, a detailed literature search did not yield specific examples of the construction of advanced sulfonyl-bridge architectures directly utilizing this compound. Further research in this area could unveil novel synthetic methodologies and molecular structures.

Synthetic Applications in the Preparation of Biologically Relevant Scaffolds

The utility of this compound extends beyond the synthesis of simple sulfonamides. It serves as a key intermediate in the preparation of a variety of biologically relevant scaffolds, underscoring its importance in medicinal chemistry.

Intermediates for Enzyme Modulators

As previously discussed, this compound is a crucial intermediate in the synthesis of glucokinase activators. The resulting sulfonamide-containing molecules can effectively modulate the activity of this enzyme, which plays a key role in glucose homeostasis.

The potential application of this compound as an intermediate for other enzyme modulators, such as enkephalinase inhibitors, is an area of interest. Enkephalinase inhibitors are a class of drugs that have shown promise in the treatment of pain and other neurological disorders. While the core structure of some enkephalinase inhibitors contains a phenylacetic acid moiety, a specific synthetic route starting from this compound for this class of compounds was not identified in the current literature search.

Building Blocks for Diverse Pharmaceutical Intermediates

The reactivity of both the sulfonyl chloride and the ester functionalities of this compound makes it a versatile building block for a wide range of pharmaceutical intermediates. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. The sulfonyl chloride can be reacted with a diverse set of nucleophiles to introduce different sulfonamide groups. This combinatorial approach allows for the rapid generation of a library of compounds for screening and lead optimization in drug discovery programs. Despite its potential, specific, publicly available examples of its broad use as a building block for a diverse range of named pharmaceutical intermediates are not extensively detailed in the reviewed literature.

Multi-Step Synthesis Strategies Incorporating the Chemical Compound

This compound is often employed as a key component in multi-step synthesis strategies aimed at the preparation of complex target molecules. Its incorporation early in a synthetic sequence allows for the introduction of the sulfonylphenylacetic acid ester core, which can be further functionalized in subsequent steps.

An illustrative example is the multi-step synthesis of the aforementioned glucokinase activators. The synthesis begins with the formation of this compound, followed by the sulfonamide formation with N-methylpiperazine. The resulting intermediate, [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester, can then undergo further transformations, such as alkylation at the α-carbon of the ester, to introduce additional structural diversity and optimize biological activity.

Table 2: Multi-Step Synthesis Strategy Example

| Step | Starting Material | Transformation | Intermediate/Product |

| A | Phenylacetic acid ethyl ester | Chlorosulfonation | This compound |

| B | This compound | Sulfonamide formation with N-methylpiperazine | [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester |

| C | [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester | α-Alkylation | Substituted [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester derivative |

This strategic incorporation of this compound highlights its utility in convergent synthetic approaches, where different fragments of a target molecule are synthesized separately and then combined.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations reveal the distribution of electrons, which in turn dictates the molecule's reactivity.

The sulfonyl chloride group is known to be a potent electron-withdrawing group. Computational studies on similar aryl sulfonyl compounds show that the bonding within the sulfonyl group is highly polarized. Natural Bond Orbital (NBO) analysis of related molecules indicates a significant positive charge on the sulfur atom and negative charges on the oxygen atoms, without significant d-orbital participation in the bonding. This charge distribution makes the sulfur atom a strong electrophilic center, susceptible to attack by nucleophiles. The bonding is best described by polar covalent bonds and hyperconjugative interactions of the n→σ* type.

The reactivity of (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester can be predicted by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aryl sulfonyl chlorides, the LUMO is typically centered on the sulfonyl group, specifically on the σ* orbital of the S-Cl bond. This indicates that nucleophilic attack will preferentially occur at the sulfur atom, leading to the displacement of the chloride ion. The energy of the LUMO (E_LUMO) is a key descriptor in quantitative structure-activity relationship (QSAR) studies of phenylsulfonyl derivatives, where a lower E_LUMO generally corresponds to higher reactivity towards nucleophiles.

Table 1: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Characteristic for this compound | Implication |

|---|---|---|

| Charge on Sulfur Atom | Highly positive (δ+) | Electrophilic center for nucleophilic attack |

| Charge on Oxygen Atoms | Highly negative (δ-) | Polarization of the sulfonyl group |

| LUMO Location | Primarily on the S-Cl σ* orbital | Site of nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Indicates high reactivity |

| Dipole Moment | Significant | Important for intermolecular interactions and solubility |

Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound

Computational studies on benzenesulfonamides and related molecules have shown that the orientation of the sulfonyl group relative to the aromatic ring has specific energy minima. For benzene (B151609) sulfonyl chloride, rotational spectroscopy studies combined with ab initio calculations have determined that the Cl atom lies perpendicular to the benzene plane in its lowest energy conformation. In this compound, the lowest energy conformer would likely involve a balance between steric repulsion and electronic interactions between the sulfonyl chloride group, the ethyl acetate (B1210297) group, and the phenyl ring. The rotation around the S-N bond in sulfonamides is known to have a lower barrier compared to the C-N bond in amides, suggesting a degree of flexibility. A similar flexibility can be anticipated for the C-S bond in the target molecule.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the compound's dynamic behavior in a solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal preferred conformations in a specific environment, the flexibility of different parts of the molecule, and potential intermolecular interactions, such as hydrogen bonding with solvent molecules. Such simulations would be crucial in understanding how the molecule behaves in a biological or reaction medium.

Table 2: Key Torsional Angles for Conformational Analysis

| Bond | Description | Expected Conformational Influence |

|---|---|---|

| C(phenyl)-S | Rotation of the chlorosulfonyl group | Influences steric hindrance and dipole moment. |

| C(phenyl)-CH₂ | Rotation of the acetic acid ethyl ester group | Determines the orientation of the ester relative to the ring. |

| S-Cl | Orientation relative to the phenyl ring | Perpendicular orientation is often favored in related structures. |

| O=C-O | Conformation of the ester group | Typically exists in a planar arrangement. |

Theoretical Investigations of Reaction Mechanisms and Transition States

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. Theoretical investigations, particularly using DFT calculations, have been instrumental in elucidating the mechanisms of these reactions.

For the reaction of arenesulfonyl chlorides with nucleophiles, two primary mechanisms are considered:

A concerted S_N2-like mechanism: The nucleophile attacks the sulfur atom, and the leaving group (chloride) departs in a single step, proceeding through a single transition state. This mechanism leads to an inversion of configuration at the sulfur center.

A stepwise addition-elimination (A-E) mechanism: The nucleophile adds to the sulfur atom to form a pentacoordinate intermediate (a sulfurane), which then eliminates the leaving group in a second step.

DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an S_N2 mechanism. However, the analogous fluoride (B91410) exchange reaction is suggested to occur via an addition-elimination mechanism. The mechanism for this compound with various nucleophiles (e.g., amines, alcohols, water) would likely depend on the nature of the nucleophile and the solvent.

Computational chemistry allows for the precise characterization of the transition state structure, including bond lengths and angles, as well as the calculation of the activation energy barrier. This information is crucial for predicting reaction rates and understanding the factors that influence reactivity. For example, electron-withdrawing substituents on the phenyl ring are known to accelerate the rate of nucleophilic substitution, a finding that can be rationalized by the stabilization of the electron-rich transition state.

In Silico Design Principles for Novel Derivatives

In silico techniques are widely used in medicinal chemistry and materials science to design novel molecules with enhanced properties. Starting from the core structure of this compound, computational methods can guide the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a common approach where a statistical model is built to correlate chemical structure with a specific activity (e.g., biological potency, reactivity). For phenylsulfonyl derivatives, QSAR models have been developed that use calculated molecular descriptors such as:

Electronic descriptors: HOMO and LUMO energies, dipole moment, atomic charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

By analyzing the QSAR model, chemists can predict which modifications to the parent structure are likely to improve the desired property. For instance, contour maps from Comparative Molecular Field Analysis (CoMFA) can visualize regions around the molecule where steric bulk or specific electrostatic potentials (positive or negative) would be beneficial for activity.

Molecular docking is another powerful tool, particularly in drug design. If this compound or its derivatives are intended to interact with a biological target like an enzyme, docking simulations can predict the binding mode and affinity. This allows for the design of derivatives with modified functional groups that can form stronger interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site, thereby increasing potency and selectivity. These in silico approaches significantly reduce the time and cost associated with synthesizing and testing new compounds.

Table 3: Common Computational Approaches for Derivative Design

| Technique | Principle | Application for Designing Derivatives |

|---|---|---|

| QSAR | Correlates molecular descriptors with activity. | Predict the activity of unsynthesized derivatives and identify key structural features. |

| CoMFA/CoMSIA | Generates 3D contour maps of favorable steric and electrostatic fields. | Guide the placement of substituents to enhance interactions with a target. |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a receptor. | Design derivatives with improved binding to a specific biological target. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Filter out derivative candidates with poor pharmacokinetic or toxicity profiles early in the design process. |

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃; δ 4.1–4.3 ppm for CH₂O) and ¹³C NMR confirm ester and sulfonyl groups .

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 277) and fragmentation patterns validate molecular structure .

- IR spectroscopy : Peaks at 1740 cm⁻¹ (C=O ester) and 1370 cm⁻¹ (S=O) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies may arise from assay conditions or impurities. Mitigation strategies:

- Reproducibility checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .

- Purity validation : Use HPLC-MS to confirm >99% purity before bioassays .

- Dose-response curves : Compare EC₅₀ values across studies to identify outlier datasets .

What environmental fate studies are applicable to assess the compound’s persistence and ecotoxicity?

Q. Advanced Research Focus

- Hydrolysis studies : Evaluate stability at pH 3–9; the sulfonyl group hydrolyzes slowly in neutral water (t₁/₂ ~30 days) .

- Photodegradation : UV exposure (λ=254 nm) generates chlorophenolic byproducts; monitor via GC-MS .

- Ecotoxicity assays : Use Daphnia magna (LC₅₀) and algal growth inhibition tests to assess aquatic toxicity .

What experimental designs are robust for studying the compound’s stability under storage conditions?

Q. Basic Research Focus

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; analyze degradation products (e.g., acetic acid derivatives) .

- Light sensitivity : Amber vials vs. clear glass controls; quantify decomposition via UV-Vis spectroscopy .

How can molecular docking predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

- Docking software : Use AutoDock Vina with AMBER force fields; validate with co-crystallized ligands (RMSD ≤2.0 Å) .

- Free energy calculations : MM-GBSA predicts binding affinities (ΔG < -8 kcal/mol indicates strong interactions) .

What role does this compound play in prodrug design, and how is its metabolic activation studied?

Q. Advanced Research Focus

- Esterase-mediated activation : Incubate with human liver microsomes; track acetic acid release via LC-MS .

- Pharmacokinetics : Assess bioavailability in rodent models (Cₘₐₓ, t₁/₂) using radiolabeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.